8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
8,8-Dimethyl-2-azaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spiro compound . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process typically includes steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Another spiro compound with two nitrogen atoms in the structure.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in place of one of the carbon atoms in the spiro ring.
1,4-Dioxa-8-azaspiro[4.5]decane: Features two oxygen atoms in the spiro structure.
Uniqueness
8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-11(2)3-5-12(6-4-11)8-13-7-9(12)10(14)15/h9,13H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
RSBKJXDUYKYPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CNCC2C(=O)O)C |
Origin of Product |
United States |
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